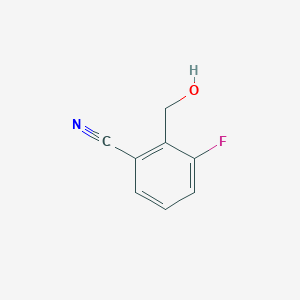

3-Fluoro-2-(hydroxymethyl)benzonitrile

Description

3-Fluoro-2-(hydroxymethyl)benzonitrile (CAS: 1260764-63-3) is a fluorinated aromatic compound featuring a hydroxymethyl (-CH$2$OH) group and a nitrile (-CN) substituent on a benzene ring. Its molecular formula is C$8$H$_6$FNO, with a molecular weight of 151.14 g/mol. The compound’s structure combines electron-withdrawing (fluorine, nitrile) and polar (hydroxymethyl) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or esterification, while the fluorine atom enhances metabolic stability in drug candidates .

Structure

2D Structure

Propriétés

IUPAC Name |

3-fluoro-2-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICPVYAMZBCNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 3-fluoro-2-(hydroxymethyl)benzonitrile typically involves:

- Introduction of the fluoro substituent on the aromatic ring.

- Installation of the nitrile group (benzonitrile core).

- Functionalization at the ortho position with a hydroxymethyl group.

These transformations are often achieved through multi-step sequences involving nitration, reduction, halogenation, diazotization, substitution, and hydroxymethylation reactions. The key challenge is regioselective functionalization to place the fluoro, nitrile, and hydroxymethyl groups correctly.

Preparation via Nitration, Reduction, Halogenation, Diazotization, and Cyanation

A well-documented approach for similar compounds is a five-step process starting from ortho-fluoro-substituted aromatic precursors, as detailed in a patent for preparing 3-fluoro-4-trifluoromethylbenzonitrile:

| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate | Yield & Purity |

|---|---|---|---|---|

| 1. Nitration | Electrophilic Aromatic Substitution | Sulfuric acid, nitric acid, 0–150 °C | 3-trifluoromethyl-4-fluoronitrobenzene | 82%, 97.7% purity (GC) |

| 2. Reduction | Nitro to Amine | Fe powder + ammonium chloride, alcohol solvents | 3-trifluoromethyl-4-fluoroaniline | High yield (not specified) |

| 3. Bromination | Electrophilic Aromatic Substitution | Bromine, acetic acid, 0–60 °C | 2-bromo-4-fluoro-5-trifluoromethylaniline | Not specified |

| 4. Diazotization | Amino to Diazonium Salt | Sodium nitrite, acidic conditions, 20–55 °C | Diazonium salt intermediate | Not specified |

| 5. Substitution | Halogen to Nitrile | Cuprous cyanide, potassium/sodium cyanide, 60–250 °C, solvents like DMF, DMSO, NMP | 3-fluoro-4-trifluoromethylbenzonitrile | 54%, 98.2% purity (GC) |

Note: Although this example is for 3-fluoro-4-trifluoromethylbenzonitrile, the methodology is adaptable for this compound by modifying substituents and functional group transformations accordingly.

Hydroxymethylation Approaches

The introduction of the hydroxymethyl group ortho to the nitrile and fluoro substituents can be achieved by:

Reduction of aldehydes or esters to hydroxymethyl derivatives: For example, reduction of formyl or ester groups adjacent to the nitrile with mild reducing agents (e.g., sodium borohydride) under controlled conditions.

Hydroxymethylation via formaldehyde addition: Electrophilic aromatic substitution with formaldehyde or paraformaldehyde in acidic or basic medium can introduce hydroxymethyl groups ortho or para to activating groups.

Hydrolysis and selective functional group transformations: Starting from cyano-substituted benzaldehydes or benzyl halides, selective reduction or substitution can yield the hydroxymethyl derivative.

A related synthetic example involves preparation of hydroxymethylated benzonitriles by reaction of cyanophthalide derivatives with fluorophenyl reagents, followed by workup and purification steps. This process involves:

| Step | Conditions/Details | Outcome |

|---|---|---|

| Reaction with 5-cyanophthalide and 4-fluorophenyl reagents | Tetrahydrofuran solvent, 25 °C, phase separation | Formation of 3-hydroxymethyl-4-(4-fluorophenyl)benzonitrile and by-products |

| Concentration and washing | Vacuum evaporation at 50 °C, methyl-f-butylether wash | Purification of hydroxymethylated benzonitrile |

Analytical and Purification Considerations

Purity assessment: Gas chromatography (GC) is commonly used to assess purity, with reported purities exceeding 94% for intermediates and over 98% for final products in related syntheses.

Yield optimization: Reaction temperatures, solvent choice, and reagent stoichiometry critically affect yields. For example, nitration at 10–20 °C minimizes side reactions, while substitution reactions require elevated temperatures (60–250 °C) for efficient cyanide displacement.

Safety and environmental factors: Use of metal cyanides and strong acids necessitates careful handling and waste treatment protocols.

Summary Table of Key Preparation Parameters for this compound (Inferred from Related Compounds)

| Reaction Step | Reagents/Conditions | Temperature Range | Solvents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aromatic Nitration | H2SO4, HNO3 | 0–150 °C | None specified | ~80 | Control temperature to avoid over-nitration |

| Nitro Reduction | Fe powder + NH4Cl, alcohols | Room temp to reflux | Water, methanol, ethanol | High | Catalysts like Pd/C or Ni possible |

| Bromination | Br2, AcOH | 0–60 °C | Acetic acid | Moderate | Regioselective bromination |

| Diazotization | NaNO2, acidic medium | 20–55 °C | Aqueous acidic solution | Moderate | Intermediate diazonium salt formation |

| Cyanation | CuCN, KCN, NaCN | 60–250 °C | DMF, DMSO, NMP | 50–60 | Substitution of bromine by CN group |

| Hydroxymethylation | Formaldehyde or reduction of aldehyde/ester | Room temp to reflux | THF, aqueous media | Variable | Requires optimization for regioselectivity |

Research Findings and Recommendations

The multi-step synthetic route involving nitration, reduction, halogenation, diazotization, and cyanation is a robust method adaptable for fluoro-substituted benzonitriles.

Hydroxymethylation can be introduced either before or after nitrile installation, depending on the stability of intermediates and desired regioselectivity.

Reaction conditions such as temperature control, solvent choice, and reagent purity significantly influence yield and product purity.

Use of safer cyanide sources and greener solvents is an area for further development to improve industrial applicability.

Analyse Des Réactions Chimiques

3-Fluoro-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, where reagents like sodium methoxide can replace the fluorine with a methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, strong reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.

Applications De Recherche Scientifique

3-Fluoro-2-(hydroxymethyl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly for compounds targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create novel products.

Mécanisme D'action

The mechanism by which 3-Fluoro-2-(hydroxymethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, while the hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

4-Fluoro-3-(hydroxymethyl)benzonitrile

3,5-Difluoro-4-(hydroxymethyl)benzonitrile

- Structure : Two fluorine atoms at positions 3 and 5, hydroxymethyl at position 4.

- Key Difference : Increased electron-withdrawing effects from fluorine atoms enhance the nitrile’s electrophilicity, favoring nucleophilic additions .

Functional Group Variants

3-Fluoro-2-hydroxybenzonitrile (CAS: 186590-34-1)

3-Fluoro-2-methoxybenzonitrile (CAS: 77801-22-0)

- Structure : Methoxy (-OCH$_3$) group replaces hydroxymethyl.

- Physicochemical Properties :

- Reactivity : Methoxy group is electron-donating, deactivating the benzene ring toward electrophilic substitution .

Substituent Variants

3-Fluoro-2-(trifluoromethyl)benzonitrile

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS: 796600-15-2)

- Structure : Chlorine and methyl groups added; nitrile retained.

- Reactivity : Chlorine enhances aromatic electrophilic substitution rates at position 4.

- Application : Building block for antifungal agents .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) | logP |

|---|---|---|---|---|---|---|---|

| This compound | 1260764-63-3 | C$8$H$6$FNO | 151.14 | -F, -CH$_2$OH, -CN | Not reported | Not reported | ~1.2 |

| 4-Fluoro-3-(hydroxymethyl)benzonitrile | 371158-57-5 | C$8$H$6$FNO | 151.14 | -F, -CH$_2$OH, -CN | Not reported | Not reported | ~1.3 |

| 3-Fluoro-2-hydroxybenzonitrile | 186590-34-1 | C$7$H$4$FNO | 137.11 | -F, -OH, -CN | 98–100 | 245–247 | ~0.9 |

| 3-Fluoro-2-methoxybenzonitrile | 77801-22-0 | C$8$H$6$FNO | 151.14 | -F, -OCH$_3$, -CN | 43–45 | 194–196 | ~1.8 |

| 3-Fluoro-2-(trifluoromethyl)benzonitrile | Not provided | C$8$H$3$F$_4$N | 193.11 | -F, -CF$_3$, -CN | 43–45 | 194–196 | ~2.8 |

Key Findings

Substituent Position : Positional isomers (e.g., 4-fluoro vs. 3-fluoro) alter electronic effects, impacting reactivity in Suzuki-Miyaura couplings .

Functional Groups : Hydroxymethyl enhances solubility in polar solvents compared to methoxy or trifluoromethyl analogs, making it preferable in aqueous-phase reactions .

Activité Biologique

3-Fluoro-2-(hydroxymethyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a fluorine atom, a hydroxymethyl group, and a nitrile group. Its molecular formula is C8H6FNO. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the introduction of the hydroxymethyl group through formylation followed by reduction. The general synthetic route may include:

- Formylation : Using formaldehyde and a base to introduce the hydroxymethyl group onto 3-fluorobenzonitrile.

- Reduction : Reducing the resulting intermediate with sodium borohydride to yield the final product.

This compound can undergo various chemical reactions, such as oxidation to form carboxylic acids and reduction of the nitrile group to amines, which further expands its utility in synthetic organic chemistry .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study on related compounds demonstrated significant inhibition against various bacterial strains, suggesting that modifications in the structure can enhance efficacy .

Antiviral Activity

The compound has also been investigated for antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies have shown that certain analogs can inhibit HBV polymerase effectively. For instance, a close analogue demonstrated an EC50 value of 7.8 nM, indicating potent antiviral activity . The presence of the hydroxymethyl group is believed to play a crucial role in enhancing biological activity by improving solubility and bioavailability.

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity due to its electronegativity, while the hydroxymethyl and nitrile groups facilitate hydrogen bonding and other interactions critical for biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Position of Hydroxymethyl Group | Biological Activity |

|---|---|---|

| 3-Fluoro-4-(hydroxymethyl)benzonitrile | Para | Moderate antimicrobial activity |

| 2-Fluoro-3-(hydroxymethyl)benzonitrile | Meta | Lower antiviral efficacy |

| 3-Fluoro-2-(hydroxymethyl)benzaldehyde | Same position | Enhanced reactivity but less stability |

This table illustrates how positional changes in substituents can significantly affect the biological profile of these compounds.

Case Studies

- Antiviral Activity Study : A recent investigation into nucleoside analogues reported that derivatives similar to this compound showed promising results against HBV. The study highlighted that while some analogs did not exhibit direct antiviral activity, their prodrugs demonstrated significant inhibition rates, suggesting a pathway for drug development .

- Antimicrobial Efficacy : Another study focused on fluoroaryl derivatives indicated that compounds containing similar functional groups exhibited varying levels of antimutagenic and antimicrobial activities based on their structural configurations . This emphasizes the potential for this compound in developing new antimicrobial agents.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Fluoro-2-(hydroxymethyl)benzonitrile?

Methodological Answer:

A viable approach involves functionalizing a fluorinated aromatic precursor. For example:

- Step 1: Start with 2-fluoro-3-methylbenzonitrile. Introduce the hydroxymethyl group via oxidation of the methyl group using KMnO₄ under acidic conditions .

- Step 2: Optimize regioselectivity by protecting the nitrile group during oxidation to avoid side reactions.

- Alternative Route: Reduce a carbonyl intermediate (e.g., 3-fluoro-2-formylbenzonitrile) using NaBH₄ or LiAlH₄ in anhydrous THF .

- Key Validation: Confirm product purity via HPLC (>97%) and structural identity using / NMR and HR-MS (e.g., observed [M+H]⁺ at m/z 166.05) .

Basic: How should researchers characterize the electronic effects of fluorine in this compound?

Methodological Answer:

- NMR Analysis: Use NMR to assess fluorine’s electron-withdrawing effect. Compare chemical shifts with non-fluorinated analogs (e.g., 2-(hydroxymethyl)benzonitrile) to quantify deshielding .

- Computational Studies: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting fluorine’s influence on aromatic ring electron density .

- Reactivity Profiling: Test nucleophilic aromatic substitution (e.g., with NaOMe) to evaluate fluorine’s ortho-directing effects .

Advanced: How does the hydroxymethyl group impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Substrate Design: The hydroxymethyl group may sterically hinder coupling at the ortho position. Pre-functionalize the hydroxymethyl as a protected ether (e.g., TBS) to mitigate steric effects .

- Catalytic Optimization: Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC and compare yields with/without protection .

- Data Contradictions: If coupling efficiency declines, investigate competing pathways (e.g., boronate ester formation with unprotected hydroxymethyl groups) via NMR .

Advanced: What strategies resolve conflicting data in regioselective functionalization studies?

Methodological Answer:

- Isotopic Labeling: Use deuterated analogs (e.g., 3-fluoro-2-(hydroxymethyl-d₂)benzonitrile) to trace reaction pathways via MS/MS fragmentation patterns .

- Competitive Experiments: Compare reaction rates of fluorinated vs. non-fluorinated substrates under identical conditions to isolate electronic vs. steric effects .

- Statistical Analysis: Apply multivariate regression (e.g., Hammett σ values) to correlate substituent effects with reaction outcomes .

Advanced: How is this compound utilized in medicinal chemistry intermediates?

Methodological Answer:

- Pharmacophore Design: The hydroxymethyl group serves as a handle for prodrug derivatization (e.g., esterification to improve bioavailability). Synthesize and test analogs like 3-fluoro-2-(phosphonoxymethyl)benzonitrile for kinase inhibition .

- Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) and quantify hydroxylation metabolites via LC-MS. Compare with fluorinated analogs lacking hydroxymethyl groups .

- Crystallographic Studies: Co-crystallize with target proteins (e.g., CYP450 isoforms) to map binding interactions influenced by fluorine and hydroxymethyl moieties .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) with UV detection at 254 nm. Calibrate against certified reference standards .

- Spectroscopy: Validate structure via NMR (e.g., nitrile carbon at ~115 ppm) and FT-IR (C≡N stretch at ~2230 cm⁻¹) .

- Elemental Analysis: Confirm C, H, N, F percentages within ±0.3% of theoretical values .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Byproduct Formation: At scale, nitroso intermediates may form during oxidation. Introduce scavengers (e.g., urea) or switch to flow chemistry for better control .

- Safety Protocols: Fluorinated compounds often release HF under acidic conditions. Use Teflon-lined reactors and monitor pH rigorously .

- Yield Optimization: Employ DoE (Design of Experiments) to optimize temperature, solvent ratio, and catalyst loading. For example, a 10°C increase may reduce reaction time by 40% without compromising purity .

Advanced: How to evaluate environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) at 25°C and 50°C. Quantify degradation products (e.g., 3-fluoro-2-carboxybenzonitrile) via LC-MS .

- Photolysis Tests: Expose to UV light (λ = 254 nm) in aqueous TiO₂ suspensions. Track hydroxylation or defluorination using NMR .

- Microbial Degradation: Use soil microcosms spiked with the compound. Monitor mineralization (CO₂ evolution) and identify metabolites via metagenomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.